2-[4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide
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Overview
Description
2-[4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a combination of chloro, fluoro, methoxy, and cyclohexyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with 2-methoxyphenol in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with cyclohexylamine and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenol}
- 4-chloro-2-[(3-chloro-4-fluoroanilino)methyl]phenol
- 2-chloro-3-(4-fluoroanilino)-1,4-naphthoquinone
Uniqueness
2-[4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C22H26ClFN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-[4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy]-N-cyclohexylacetamide |
InChI |
InChI=1S/C22H26ClFN2O3/c1-28-21-11-15(13-25-17-8-9-19(24)18(23)12-17)7-10-20(21)29-14-22(27)26-16-5-3-2-4-6-16/h7-12,16,25H,2-6,13-14H2,1H3,(H,26,27) |
InChI Key |
QYMJBGRTPXGSHY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)F)Cl)OCC(=O)NC3CCCCC3 |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)F)Cl)OCC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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